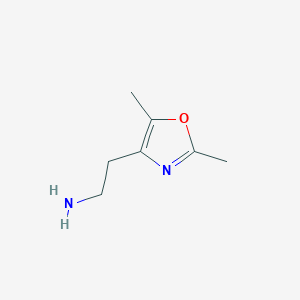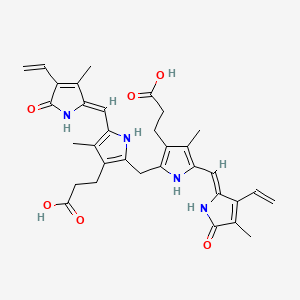![molecular formula C7H7N3O B3431972 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-37-8](/img/structure/B3431972.png)
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Descripción general
Descripción
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a hydroxyl group at the 7th position and a methyl group at the 5th position distinguishes this compound from other pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents under controlled conditions. For instance, the reaction with diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole or pyridine rings, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a candidate for targeting specific kinases .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a valuable lead compound for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting cellular signaling pathways that are essential for cell proliferation and survival. The molecular targets include various receptor tyrosine kinases and serine/threonine kinases, which are often overexpressed in cancer cells .
Comparación Con Compuestos Similares
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, altering their chemical properties and biological activity.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring, offering different reactivity and applications.
Uniqueness: 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7th position and the methyl group at the 5th position allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468057 | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-37-8, 268547-52-0 | |
| Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3431915.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B3431924.png)



![3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3431954.png)
![N-(2-ethyl-6-methylphenyl)-5-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3431962.png)




